BenchChemオンラインストアへようこそ!

6-Azaspiro[2.5]octane-5-carboxylic acid

Conformational constraint Spirocyclic amino acid Peptidomimetic design

6-Azaspiro[2.5]octane-5-carboxylic acid (CAS 2166620-97-7; C₈H₁₃NO₂; MW 155.19 g/mol) is a rigid spirocyclic amino acid building block in which a cyclopropane ring is fused to a piperidine ring at a quaternary spiro center, with the carboxylic acid positioned at the 5-position of the piperidine ring. The compound exhibits a calculated XLogP3-AA of −1.4, a topological polar surface area (TPSA) of 49.3 Ų, and only 1 rotatable bond, imparting exceptional conformational restraint.

Molecular Formula C8H13NO2
Molecular Weight 155.19 g/mol
Cat. No. B13495126
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Azaspiro[2.5]octane-5-carboxylic acid
Molecular FormulaC8H13NO2
Molecular Weight155.19 g/mol
Structural Identifiers
SMILESC1CC12CCNC(C2)C(=O)O
InChIInChI=1S/C8H13NO2/c10-7(11)6-5-8(1-2-8)3-4-9-6/h6,9H,1-5H2,(H,10,11)
InChIKeyNBUCCWJVPXAUHG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Azaspiro[2.5]octane-5-carboxylic acid – Conformationally Constrained Spirocyclic Amino Acid Building Block for Drug Discovery Procurement


6-Azaspiro[2.5]octane-5-carboxylic acid (CAS 2166620-97-7; C₈H₁₃NO₂; MW 155.19 g/mol) is a rigid spirocyclic amino acid building block in which a cyclopropane ring is fused to a piperidine ring at a quaternary spiro center, with the carboxylic acid positioned at the 5-position of the piperidine ring [1]. The compound exhibits a calculated XLogP3-AA of −1.4, a topological polar surface area (TPSA) of 49.3 Ų, and only 1 rotatable bond, imparting exceptional conformational restraint [1]. The scaffold has been validated across multiple independent drug discovery programs, serving as the core motif in clinical-stage EP4 receptor antagonists (Vorbipiprant/CR6086), potent and subtype-selective M₄ muscarinic acetylcholine receptor antagonists, orally active GLP-1 receptor agonists, and the KIF18A inhibitor Sovilnesib [2][3][4].

6-Azaspiro[2.5]octane-5-carboxylic acid – Why Regioisomeric or Scaffold-Class Substitution Introduces Unacceptable Risk in Lead Optimization


Substituting 6-azaspiro[2.5]octane-5-carboxylic acid with another spirocyclic amino acid or a regioisomeric variant is not a conservative exchange. Systematic scaffold-hopping studies by Bender et al. demonstrated that expanding the spiro ring to 7-azaspiro[3.5]nonane caused a ~405-fold loss in human M₄ functional potency (IC₅₀ from 1.8 nM to 730 nM), while contracting to 2-azaspiro[3.3]heptane produced an even greater ~1,600-fold reduction (IC₅₀ = 2,900 nM), and simple truncation of the 6-azaspiro[2.5]octane scaffold abolished activity entirely (IC₅₀ > 10,000 nM) [1]. Furthermore, shifting the carboxylic acid from the 5-position to the 1-position alters the hydrogen-bonding geometry, pKa, and exit-vector trajectory, which can disrupt critical target interactions established during structure-based design [2]. These data demonstrate that both the spiro ring size and the carboxylic acid regioisomerism are non-interchangeable parameters that directly govern pharmacophore presentation.

6-Azaspiro[2.5]octane-5-carboxylic acid – Quantitative Differential Evidence for Scientific Procurement Decisions


Conformational Restriction Quantified: 6-Azaspiro[2.5]octane-5-carboxylic Acid vs. Pipecolic Acid

6-Azaspiro[2.5]octane-5-carboxylic acid restricts the carboxylic acid-bearing carbon to a single rotatable bond (PubChem computed value = 1), with the spirocyclic junction locking the piperidine ring into a rigid bicyclic framework [1]. In contrast, the linear analog pipecolic acid, despite also having a computed rotatable bond count of 1, accesses at least nine distinct gas-phase conformations as demonstrated by rotational spectroscopy, owing to the flexibility of its monocyclic piperidine ring [2]. This difference in conformational space accessibility translates into a far narrower ensemble of accessible geometries for the spirocyclic scaffold, reducing the entropic penalty upon target binding and providing a more predictable pharmacophore presentation in structure-based design.

Conformational constraint Spirocyclic amino acid Peptidomimetic design

Regioisomeric pKa Differentiation: 5-Carboxylic Acid vs. 1-Carboxylic Acid Boc-Protected Derivatives

The Boc-protected derivative of 6-azaspiro[2.5]octane-5-carboxylic acid exhibits a predicted pKa of 4.04 ± 0.20 for the free carboxylic acid . The regioisomeric Boc-protected 6-azaspiro[2.5]octane-1-carboxylic acid displays a measurably lower predicted acid pKa of 3.88, along with a LogD (pH 7.4) of −1.94 [1]. This ΔpKa of approximately 0.16 units, while modest in magnitude, indicates that the 5-carboxylic acid isomer is slightly less acidic, which can influence both aqueous solubility at physiological pH and the efficiency of amide bond formation during solid-phase peptide synthesis or fragment coupling. Additionally, the 1-isomer Boc derivative carries 3 rotatable bonds versus 1 for the free 5-isomer backbone, indicating greater flexibility in the 1-substituted regioisomer [1].

Regioisomer pKa differentiation Amide coupling reactivity

Spirocyclic Scaffold Size Dependency in M₄ Muscarinic Receptor Antagonism: 6-Azaspiro[2.5]octane vs. 7-Azaspiro[3.5]nonane and 2-Azaspiro[3.3]heptane

In a direct scaffold-hopping study, Bender et al. (2021) compared the human M₄ functional potency of three spirocyclic cores bearing identical pendant substituents [1]. The 6-azaspiro[2.5]octane-based compound 10 displayed an hM₄ IC₅₀ of 1.8 nM. Ring expansion to the 7-azaspiro[3.5]nonane analog (compound 20) caused a 405-fold decrease in potency (hM₄ IC₅₀ = 730 nM). Ring contraction to the 2-azaspiro[3.3]heptane analog (compound 21) resulted in an even more severe 1,611-fold loss (hM₄ IC₅₀ = 2,900 nM). A truncated 6-azaspiro[2.5]octane analog (compound 22) was essentially inactive (hM₄ IC₅₀ > 10,000 nM). The lead compound 19 (VU6015241) maintained robust potency (hM₄ IC₅₀ = 71 nM, rM₄ IC₅₀ = 44 nM) with subtype selectivity exceeding 10,000-fold over M₁–M₅ subtypes and excellent kinetic solubility (73.63 μg/mL at pH 2.2; 64.81 μg/mL at pH 6.8) [1].

Muscarinic M4 receptor Scaffold hopping Subtype selectivity

Multi-Program Scaffold Validation: Quantified Target Engagement Across Four Independent Drug Discovery Programs

The 6-azaspiro[2.5]octane scaffold, incorporating the 5-carboxylic acid motif as a key synthetic handle, has delivered potent compounds across four structurally and pharmacologically distinct target classes [1][2][3]. At the M₄ muscarinic receptor, compound 19 (VU6015241) achieved hM₄ IC₅₀ = 71 nM with >10,000-fold subtype selectivity and 73.63 μg/mL kinetic solubility [1]. At the EP₄ prostaglandin receptor, Vorbipiprant (CR6086) inhibited PGE₂-stimulated cAMP production with IC₅₀ = 22 nM and demonstrated in vivo efficacy in collagen-induced arthritis models [2]. At the GLP-1 receptor, a series of 6-azaspiro[2.5]octane-based agonists was optimized to clinical candidate-equivalent potency, paralleling danuglipron [3]. At the mitotic kinesin KIF18A, Sovilnesib (AMG 650) achieved IC₅₀ = 0.071 μM and advanced to clinical evaluation . No single alternative spirocyclic scaffold has demonstrated comparable breadth of validated target engagement across such diverse receptor and enzyme families.

Scaffold promiscuity EP4 antagonist GLP-1 agonist KIF18A inhibitor

Scalable Stereoselective Synthesis with Crystalline Polymorph Control: (R)-Boc-6-azaspiro[2.5]octane-5-carboxylic Acid

US Patent 2023/0127805 (Rottapharm Biotech) discloses a multi-kilogram-scale synthetic route to (R)-6-(tert-butoxycarbonyl)-6-azaspiro[2.5]octane-5-carboxylic acid (SM1) via a Makosza cyclopropanation followed by reductive debromination, establishing reliable access to the enantiomerically pure 5-carboxylic acid intermediate [1]. The downstream sodium salt of the EP₄ antagonist (R)-4-(1-(6-(4-(trifluoromethyl)benzyl)-6-azaspiro[2.5]octane-5-carboxamido)cyclopropyl)benzoic acid was crystallized as polymorphic Form A, characterized by a definitive powder XRD spectrum with peaks at 2θ ± 0.2° values of 4.3, 5.0, 5.8, 6.4, 7.1, 8.3, 8.7, 12.8, 15.3, and 15.9, providing batch-to-batch crystallinity control essential for pharmaceutical development [1]. In contrast, the 1-carboxylic acid regioisomer lacks a comparable patent-defined, chirally resolved, scalable synthetic process with polymorph characterization, introducing procurement risk for programs requiring defined solid-state properties.

Chiral resolution Crystalline polymorph Scalable synthesis

6-Azaspiro[2.5]octane-5-carboxylic acid – Priority Application Scenarios Based on Quantitative Evidence


Structure-Based Design of Subtype-Selective GPCR Ligands Requiring Conformational Restraint

The exceptional conformational rigidity of the 6-azaspiro[2.5]octane-5-carboxylic acid scaffold (1 rotatable bond, spirocyclic lock) makes it the preferred building block for GPCR ligand programs where subtype selectivity is paramount. The Bender et al. (2021) dataset demonstrates that this specific scaffold delivers >10,000-fold selectivity for M₄ over M₁–M₅ subtypes, a level of discrimination unattainable with alternative spirocycles (7-azaspiro[3.5]nonane or 2-azaspiro[3.3]heptane) [1]. Programs targeting muscarinic, prostaglandin EP₄, or GLP-1 receptors should procure the 5-carboxylic acid isomer specifically, as the 1-carboxylic acid regioisomer presents a different exit-vector geometry that may disrupt critical receptor interactions identified in cryo-EM structures [2].

Peptidomimetic Lead Optimization Requiring Reduced Conformational Entropy Penalty

The 6-azaspiro[2.5]octane-5-carboxylic acid scaffold restricts the conformational space to essentially a single dominant geometry, in contrast to pipecolic acid, which populates at least nine distinct gas-phase conformations [1][2]. This reduction in conformational entropy directly translates into improved binding free energy for targets where a specific bioactive conformation must be pre-organized. Medicinal chemistry teams pursuing peptidomimetic approaches—particularly for protease inhibitors, integrin antagonists, or protein–protein interaction inhibitors—should select this building block when crystallographic or computational data indicate that the target requires a rigid, spatially defined carboxylic acid presentation.

Multi-Kilogram Chiral Intermediate Supply for Preclinical and Early Clinical Development

The availability of a patent-defined, scalable, stereoselective synthetic route for (R)-Boc-6-azaspiro[2.5]octane-5-carboxylic acid, including fully characterized crystalline polymorph Form A of its downstream sodium salt, makes this the procurement-ready choice for programs transitioning from hit-to-lead into preclinical development [1]. The defined XRD pattern (10 characteristic peaks from 4.3° to 15.9° 2θ) provides a release specification for batch-to-batch quality control, a capability not documented for the 1-carboxylic acid regioisomer. Programs anticipating IND-enabling studies should prioritize this intermediate to avoid delays associated with developing de novo scalable chemistry for alternative regioisomers.

Parallel Medicinal Chemistry Campaigns Requiring a Multi-Target-Validated Scaffold

The 6-azaspiro[2.5]octane-5-carboxylic acid scaffold is uniquely validated across four independent drug targets spanning GPCRs (M₄, EP₄, GLP-1R) and an ATPase enzyme (KIF18A) [1][2][3][4]. No alternative spirocyclic amino acid building block has published potency data across more than two of these target classes. For organizations running multiple parallel lead optimization tracks, standardizing on this scaffold reduces the number of building blocks requiring inventory management, analytical method development, and supply chain qualification, while leveraging the extensive published SAR knowledge across diverse chemotypes.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-Azaspiro[2.5]octane-5-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.